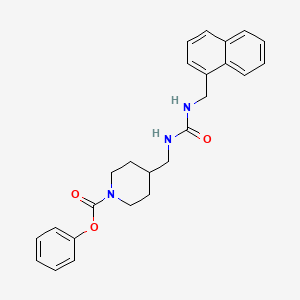![molecular formula C19H14N2O2 B2856545 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol CAS No. 2536-71-2](/img/structure/B2856545.png)
5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which includes “5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol”, has been a subject of interest in recent years . The synthesis involves the use of aromatic primary amines such as anilines, oxazoles, pyridines, and pyrimidines, with (hetero)aromatic aldehydes and 8-hydroxiquinoline derivatives .Molecular Structure Analysis
The molecular structure of “5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol” consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The presence of hydroxyl substituent on the C-8 carbon creates an ortho (C-7) and/or para (C-5) direction, providing active positions for electrophilic aromatic substitutions on C-5 (para) and for the accomplishment of aza Fiedel-Crafts-type reactions, including Mannich- or Betti-three components reactions (Mannich-3CR and Betti-3CR) predominantly on the C-7 (ortho) position .Chemical Reactions Analysis
8-Hydroxyquinoline derivatives, including “5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol”, have been found to exhibit a wide range of chemical reactions. They have been used as molecular electrocatalysts in a homogeneous system for electrocatalytic proton reduction . They also have the ability to chelate a great number of metal cations, which has found many applications in fluorescent sensing of biological and environmentally important metal ions .Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of azo compounds. Azo compounds are characterized by their chromophoric azo group (–N=N–), which can absorb or emit light, making them useful in dyeing and colorimetric applications .
Biological Activity
“5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol” derivatives exhibit a wide range of biological activities. They have been studied for their antimicrobial, anticancer, and antifungal properties. This makes them valuable in the development of new pharmaceuticals and therapeutic agents .
Chelation Therapy
Due to its ability to form complexes with metal ions, this compound is explored in chelation therapy. It can potentially be used to treat metal poisoning by binding to toxic metal ions and facilitating their excretion from the body .
Analytical Chemistry
In analytical chemistry, the compound’s metal chelating ability is utilized in gravimetric analysis and as a reagent for detecting metal ions. Its complexation with metals can be used to quantify and identify the presence of specific ions .
Material Science
The compound’s structural framework is conducive to the development of materials for Organic Light Emitting Diodes (OLEDs). Its ability to emit light upon electrical stimulation is key in creating more efficient and brighter displays .
Enzyme Inhibition
It acts as an inhibitor for certain enzymes, such as 2-oxoglutarate (2OG) dependent oxygenases. These enzymes are therapeutic targets for various diseases, and the compound’s inhibitory action can be leveraged to modulate their activity for therapeutic purposes .
Sensor Technology
The compound’s photophysical properties make it suitable for use in sensor technology. It can be incorporated into sensors for detecting environmental pollutants or monitoring chemical processes .
Neuroprotection
Research has indicated the potential use of this compound in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer’s. Its iron-chelating properties may help in mitigating oxidative stress in the brain .
Mechanism of Action
Target of Action
The primary targets of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered to be promising therapeutic biotargets for various human diseases . The compound is also known to target both the extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .
Mode of Action
The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits the activity of these enzymes, which play crucial roles in epigenetic processes . The compound also influences the reduction process of hydrogen evolution reaction (HER) via the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .
Pharmacokinetics
It’s known that the compound iox1, which is similar in structure, suffers from low cell permeability . This could impact the bioavailability of the compound.
Result of Action
The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It can be used to develop potent lead compounds with good efficacy and low toxicity . The compound also shows potent, nanomolar activity in all test systems .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the compound shows efficient electrocatalytic activity in an organic medium with the addition of acetic acid . The compound also shows high stability throughout the event .
Future Directions
The future directions of research on “5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol” and other 8-Hydroxyquinoline derivatives are promising. They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . The best candidates showed potent, nanomolar activity in all test systems and support the need for future studies in animal models of central nervous system (CNS) disorders .
properties
IUPAC Name |
5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGLQHRCVKTDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

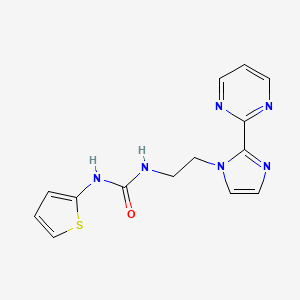
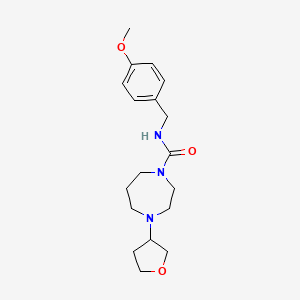
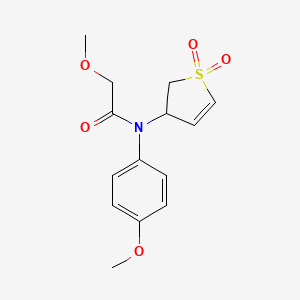
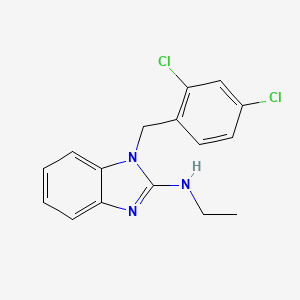

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)
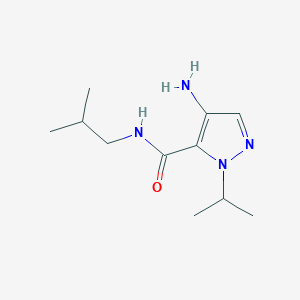


![2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856479.png)
![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)
![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)

